![molecular formula C16H21BO4 B3320105 7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b]oxepin-5-one CAS No. 1204333-25-4](/img/structure/B3320105.png)
7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b]oxepin-5-one
Overview
Description
The compound “7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b]oxepin-5-one” is a chemical substance that is often used in the preparation of pharmaceuticals and chemical intermediates . It contains a pinacolborate group (tetramethyl dioxaboranyl, Bpin) which is a significant feature of its structure .
Synthesis Analysis
The synthesis of this compound can be achieved through substitution reactions . The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The molecular structure of the compound is confirmed by X-ray diffraction . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .Physical And Chemical Properties Analysis
The compound has a molecular weight of 263.10 . Other physical and chemical properties such as density, melting point, boiling point, flash point, vapor pressure, and refractive index are not available in the current data.Scientific Research Applications
Organic Synthesis
This compound is an important intermediate in organic synthesis . It can be synthesized through nucleophilic and amidation reactions . Due to its high stability, low toxicity, and high reactivity in various transformation processes, it is widely used in the organic synthesis of drugs .
Enzyme Inhibitors
In drug application research, this compound is usually used as an enzyme inhibitor . Enzyme inhibitors are substances that bind to enzymes and decrease their activity. By binding to enzymes’ active sites, inhibitors reduce the compatibility of substrate and enzyme and therefore inhibit the reaction.
Ligand Drugs
This compound can also be used as a specific ligand drug . Ligand drugs are a type of drug that binds to a target protein and modulates its function, leading to a therapeutic benefit to the patient.
Anticancer Drugs
In addition to treating tumors and microbial infections, this compound can also be used to treat anticancer drugs . It can be used in the synthesis of anticancer drugs, contributing to the fight against various types of cancer.
Fluorescent Probes
This compound can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This is particularly useful in biological and chemical research, where these probes can help visualize or detect specific components of a complex biomolecule network.
Drug Carriers
Boronic ester bonds, which this compound can form, are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
Polymer Synthesis
This compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . These copolymers have potential applications in the field of optoelectronics.
Borylation of Arenes
This compound can be used as a reagent to borylate arenes . Borylation is a chemical process that introduces a boron atom into a molecule. The borylated products are useful intermediates in organic synthesis, especially in the synthesis of pharmaceuticals and agrochemicals.
Future Directions
The compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers . Furthermore, it can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .
properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzoxepin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)11-7-8-14-12(10-11)13(18)6-5-9-19-14/h7-8,10H,5-6,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRWFZJHRDJEAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703929 | |
Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1-benzoxepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b]oxepin-5-one | |
CAS RN |
1204333-25-4 | |
Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1-benzoxepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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